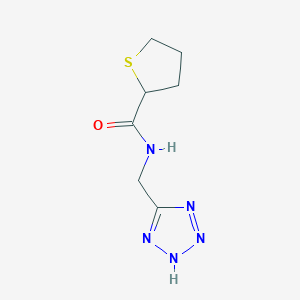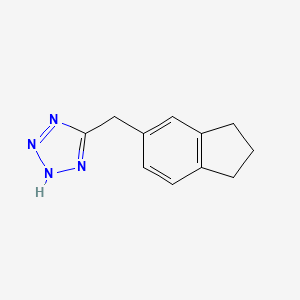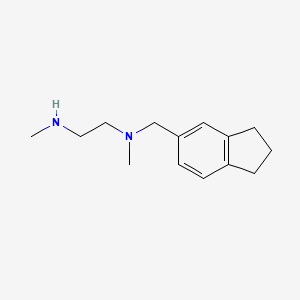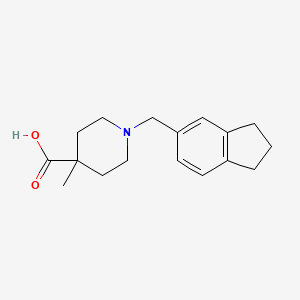![molecular formula C12H18N2O5S B7578460 N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound, also known as ESI-09, has been studied for its ability to inhibit the activity of RAC1, a protein that plays a role in cell migration and invasion.
科学研究应用
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in cancer research, as RAC1 is known to play a role in cancer cell invasion and metastasis. In addition, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been studied for its potential applications in neurological research, as RAC1 is involved in the regulation of neuronal growth and development.
作用机制
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide works by inhibiting the activity of RAC1, a protein that plays a role in cell migration and invasion. RAC1 is involved in the regulation of the actin cytoskeleton, which is important for cell movement. By inhibiting RAC1, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide prevents the formation of actin filaments and inhibits cell migration and invasion.
Biochemical and Physiological Effects:
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide inhibits the migration and invasion of cancer cells, as well as the growth and development of neurons. In addition, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and immune response.
实验室实验的优点和局限性
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, including its specificity for RAC1 and its ability to inhibit cell migration and invasion. However, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for research on N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. One area of research is the development of new compounds that are more effective and less toxic than N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide. In addition, further studies are needed to determine the optimal dosage and administration of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide, as well as its potential applications in other areas of research, such as inflammation and immune response. Finally, studies are needed to determine the potential side effects of N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide and its long-term effects on cells and tissues.
In conclusion, N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide is a chemical compound that has potential applications in cancer and neurological research due to its ability to inhibit the activity of RAC1. While N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and long-term effects on cells and tissues.
合成方法
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-nitrobenzoyl chloride with 2-(2-methoxyethoxy)ethylamine, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with sulfamic acid to form N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide.
属性
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-18-8-9-19-7-6-14-12(15)10-2-4-11(5-3-10)20(13,16)17/h2-5H,6-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABOVEUBYWRWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)


![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)



![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)